molecular formula C14H23ClO B12627643 2-(1-Chlorononylidene)cyclopentan-1-one CAS No. 917762-96-0

2-(1-Chlorononylidene)cyclopentan-1-one

Cat. No.: B12627643
CAS No.: 917762-96-0
M. Wt: 242.78 g/mol
InChI Key: PXWXKYLCZGXYKB-UHFFFAOYSA-N
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Description

2-(1-Chlorononylidene)cyclopentan-1-one is an organic compound with the molecular formula C14H23ClO It is a derivative of cyclopentanone, where the cyclopentanone ring is substituted with a chlorononylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chlorononylidene)cyclopentan-1-one typically involves the reaction of cyclopentanone with a chlorononylidene precursor under specific conditions. One common method involves the use of a Grignard reagent, where the chlorononylidene group is introduced via a Grignard reaction followed by cyclization to form the cyclopentanone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Chlorononylidene)cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Chlorononylidene)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-Chlorononylidene)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the cyclopentanone ring and the chlorononylidene group, which confer distinct chemical and biological properties.

Properties

CAS No.

917762-96-0

Molecular Formula

C14H23ClO

Molecular Weight

242.78 g/mol

IUPAC Name

2-(1-chlorononylidene)cyclopentan-1-one

InChI

InChI=1S/C14H23ClO/c1-2-3-4-5-6-7-10-13(15)12-9-8-11-14(12)16/h2-11H2,1H3

InChI Key

PXWXKYLCZGXYKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=C1CCCC1=O)Cl

Origin of Product

United States

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